molecular formula C7H2Br2FNS B1333775 2,4-Dibromo-6-fluorophenyl isothiocyanate CAS No. 244022-67-1

2,4-Dibromo-6-fluorophenyl isothiocyanate

Cat. No.: B1333775
CAS No.: 244022-67-1
M. Wt: 310.97 g/mol
InChI Key: VDTMHXBNLSMARZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorophenyl isothiocyanate is a halogenated benzene derivative with the molecular formula C7H2Br2FNCS. This compound is known for its unique chemical properties, making it valuable in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-6-fluorophenyl isothiocyanate can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the isothiocyanate group. The typical synthetic route involves:

    Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 5 positions.

    Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce a fluorine atom at the 3 position.

    Isothiocyanation: Finally, the fluorinated and brominated benzene is treated with thiophosgene (CSCl2) or ammonium thiocyanate (NH4SCN) to introduce the isothiocyanate group at the 2 position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized for higher yields and purity, and the process is carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).

    Addition Reactions: Reagents such as primary amines (R-NH2) or alcohols (R-OH) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide (NaN3) can yield azido derivatives, while addition reactions with primary amines can form thiourea derivatives .

Scientific Research Applications

2,4-Dibromo-6-fluorophenyl isothiocyanate has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluorophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to inhibit enzyme activity or modify protein function by targeting specific amino acid residues such as lysine or cysteine.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluoro-2-iodobenzene: Similar in structure but contains an iodine atom instead of the isothiocyanate group.

    1,3-Dibromo-2-fluoro-5-nitrobenzene: Contains a nitro group instead of the isothiocyanate group.

    2,4-Dibromo-6-fluorophenyl isothiocyanate: Similar structure with different bromine and fluorine positions.

Uniqueness

This compound is unique due to its specific arrangement of bromine, fluorine, and isothiocyanate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTMHXBNLSMARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371590
Record name 1,5-dibromo-3-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-67-1
Record name 1,5-Dibromo-3-fluoro-2-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244022-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dibromo-3-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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